Cas no 1806898-32-7 (Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate)

Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. The presence of reactive functional groups—chloro, difluoromethyl, nitro, and ester—enables selective modifications, facilitating the development of complex molecules. Its difluoromethyl group enhances metabolic stability and bioavailability, while the nitro and chloro substituents offer sites for nucleophilic substitution or reduction. The ethyl ester moiety provides additional flexibility for further derivatization. This compound is particularly valuable in constructing heterocyclic scaffolds for bioactive compounds, including potential herbicides and pharmaceuticals. High purity and consistent reactivity make it a reliable choice for research and industrial applications requiring precise functional group transformations.
Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate structure
1806898-32-7 structure
商品名:Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate
CAS番号:1806898-32-7
MF:C9H7ClF2N2O4
メガワット:280.612688302994
CID:4870060

Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate
    • インチ: 1S/C9H7ClF2N2O4/c1-2-18-9(15)6-7(14(16)17)4(10)3-5(13-6)8(11)12/h3,8H,2H2,1H3
    • InChIKey: ZAPGEBDBKPNICQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C(F)F)N=C(C(=O)OCC)C=1[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 326
  • トポロジー分子極性表面積: 85
  • 疎水性パラメータ計算基準値(XlogP): 2.5

Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029049511-500mg
Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate
1806898-32-7 97%
500mg
$1,581.10 2022-03-31
Alichem
A029049511-1g
Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate
1806898-32-7 97%
1g
$2,980.00 2022-03-31
Alichem
A029049511-250mg
Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate
1806898-32-7 97%
250mg
$950.40 2022-03-31

Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate 関連文献

Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylateに関する追加情報

Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate: A Comprehensive Overview

Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate, with the CAS number 1806898-32-7, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is notable for its unique structural properties, which include a pyridine ring substituted with chlorine, a difluoromethyl group, and a nitro group, along with an ethyl ester functional group. The combination of these substituents imparts distinctive electronic and steric characteristics, making it a valuable molecule for various applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate. Researchers have employed a variety of methodologies, including multi-component reactions and catalytic processes, to construct this compound with high precision. These methods not only enhance the yield but also ensure the purity of the final product, which is crucial for its intended applications.

The structural features of this compound make it particularly suitable for use in agrochemicals and pharmaceuticals. The presence of the nitro group contributes to its strong electron-withdrawing properties, which can enhance the bioactivity of the molecule. Additionally, the difluoromethyl group introduces a degree of fluorine-based reactivity, further expanding its potential utility in biological systems.

Recent studies have highlighted the role of Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate in pest control applications. Its ability to inhibit key enzymes involved in insect metabolism has been extensively documented, making it a promising candidate for developing eco-friendly pesticides. Furthermore, its stability under various environmental conditions ensures its effectiveness over extended periods.

In the pharmaceutical sector, this compound has shown potential as an intermediate in drug synthesis. Its unique reactivity allows for further functionalization, enabling the creation of complex molecular architectures that are essential for modern drug discovery programs. Researchers are actively exploring its role in anti-inflammatory and anticancer therapies, leveraging its ability to modulate cellular signaling pathways.

The synthesis and characterization of Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate have been supported by advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These tools provide critical insights into the molecular structure and purity, ensuring that the compound meets rigorous quality standards required for both research and industrial applications.

As interest in sustainable chemistry continues to grow, Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate stands out as a versatile building block for green chemical processes. Its ability to participate in catalytic cycles under mild conditions reduces environmental impact while maintaining high efficiency. This aligns with global efforts to develop environmentally benign chemical manufacturing practices.

Moreover, recent computational studies have provided deeper insights into the electronic properties of this compound. By utilizing density functional theory (DFT) calculations, researchers have mapped out its molecular orbitals and reactivity patterns. These findings not only enhance our understanding of its chemical behavior but also guide future modifications to optimize its performance in specific applications.

In conclusion, Ethyl 4-chloro-6-(difluoromethyl)-3-nitropyridine-2-carboxylate represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure, combined with advancements in synthetic and analytical techniques, positions it as a key player in modern chemical research and development.

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